(3Z)-3-[2-(4-bromophenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one (3Z)-3-[2-(4-bromophenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 178408-21-4
VCID: VC0222595
InChI: InChI=1S/C13H13BrN2O2/c1-16-7-6-15-11(13(16)18)8-12(17)9-2-4-10(14)5-3-9/h2-5,8,15H,6-7H2,1H3/b11-8-
SMILES: CN1CCNC(=CC(=O)C2=CC=C(C=C2)Br)C1=O
Molecular Formula: C13H13BrN2O2
Molecular Weight: 309.16 g/mol

(3Z)-3-[2-(4-bromophenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one

CAS No.: 178408-21-4

Main Products

VCID: VC0222595

Molecular Formula: C13H13BrN2O2

Molecular Weight: 309.16 g/mol

(3Z)-3-[2-(4-bromophenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one - 178408-21-4

CAS No. 178408-21-4
Product Name (3Z)-3-[2-(4-bromophenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one
Molecular Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
IUPAC Name (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1-methylpiperazin-2-one
Standard InChI InChI=1S/C13H13BrN2O2/c1-16-7-6-15-11(13(16)18)8-12(17)9-2-4-10(14)5-3-9/h2-5,8,15H,6-7H2,1H3/b11-8-
Standard InChIKey GTODBTFJHCISKP-FLIBITNWSA-N
Isomeric SMILES CN1CCN/C(=C\C(=O)C2=CC=C(C=C2)Br)/C1=O
SMILES CN1CCNC(=CC(=O)C2=CC=C(C=C2)Br)C1=O
Canonical SMILES CN1CCNC(=CC(=O)C2=CC=C(C=C2)Br)C1=O
Synonyms (3Z)-3-[2-(4-bromophenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one
PubChem Compound 6449090
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator